molecular formula C14H21N3 B6800972 N-spiro[3.3]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine

N-spiro[3.3]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine

Cat. No.: B6800972
M. Wt: 231.34 g/mol
InChI Key: YLEACJKTBVANRW-UHFFFAOYSA-N
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Description

N-spiro[33]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine is a complex heterocyclic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-spiro[3.3]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-3-14(4-1)9-12(10-14)16-11-2-6-17-7-5-15-13(17)8-11/h5,7,11-12,16H,1-4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEACJKTBVANRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)NC3CCN4C=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[3.3]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the Mannich reaction, which involves the aminomethylation of a precursor compound. The reaction conditions often require the use of primary amines and alcohols such as methanol, ethanol, or isopropyl alcohol as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-spiro[3.3]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-spiro[3.3]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-spiro[3.3]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-spiro[33]heptan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

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